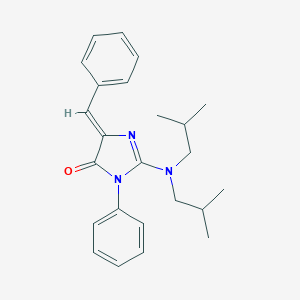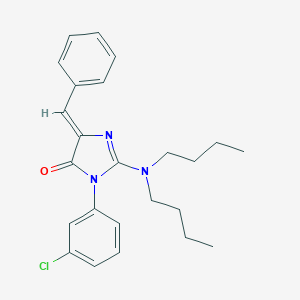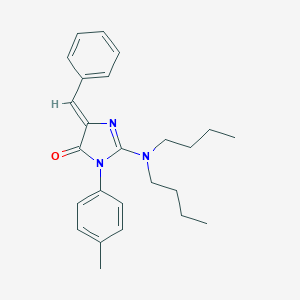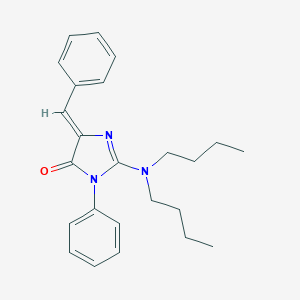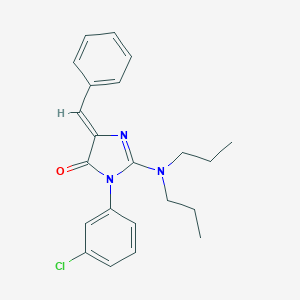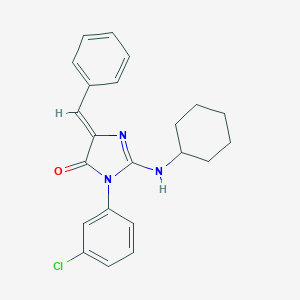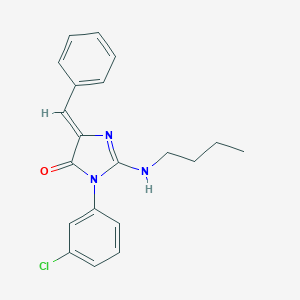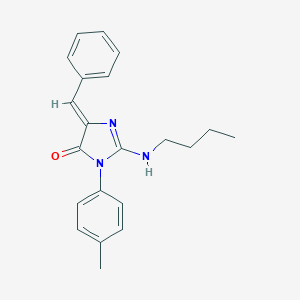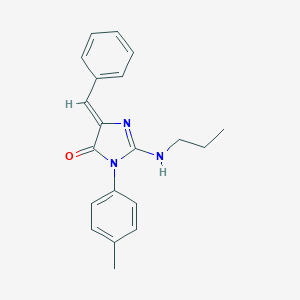
4-(Hexyloxy)-3-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hexyloxy)-3-hydroxybenzaldehyde is a chemical compound that is widely used in scientific research. It is also known as HHBA and has the molecular formula C13H18O3. This compound is a member of the aldehyde family and is commonly used in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 4-(Hexyloxy)-3-hydroxybenzaldehyde is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the biosynthesis of important cellular components. This compound has been shown to inhibit the activity of enzymes such as lipoxygenase and cyclooxygenase, which are involved in the biosynthesis of prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory, antitumor, and antifungal properties. This compound has also been shown to have antioxidant properties and can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(Hexyloxy)-3-hydroxybenzaldehyde in lab experiments is its ease of synthesis. This compound can be synthesized using simple and readily available starting materials. Another advantage is its versatility in terms of its application in the synthesis of various organic compounds.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for research involving 4-(Hexyloxy)-3-hydroxybenzaldehyde. One area of interest is its potential as an antitumor agent. Research has shown that this compound has promising antitumor activity and could be developed into a new cancer treatment.
Another area of interest is its potential as an anti-inflammatory agent. This compound has been shown to have anti-inflammatory properties and could be developed into a new treatment for inflammatory diseases such as arthritis.
Finally, research could be conducted to investigate the potential of this compound as an antifungal agent. This compound has been shown to have promising antifungal activity and could be developed into a new treatment for fungal infections.
Synthesis Methods
The synthesis of 4-(Hexyloxy)-3-hydroxybenzaldehyde involves the reaction of 3,4-dihydroxybenzaldehyde with hexyl bromide in the presence of potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 80°C. The resulting product is then purified using column chromatography.
Scientific Research Applications
4-(Hexyloxy)-3-hydroxybenzaldehyde is widely used in scientific research as a starting material for the synthesis of various organic compounds. It is also used as a reagent in organic chemistry reactions. This compound has been used in the synthesis of a number of biologically active compounds such as antifungal agents, antitumor agents, and anti-inflammatory agents.
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
4-hexoxy-3-hydroxybenzaldehyde |
InChI |
InChI=1S/C13H18O3/c1-2-3-4-5-8-16-13-7-6-11(10-14)9-12(13)15/h6-7,9-10,15H,2-5,8H2,1H3 |
InChI Key |
WWVRQKQFVYFQDX-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=C(C=C(C=C1)C=O)O |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




